molecular formula C15H13NO5 B564579 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid CAS No. 88377-32-6

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Cat. No.: B564579
CAS No.: 88377-32-6
M. Wt: 287.271
InChI Key: DKEZEKVCLYBJFE-UHFFFAOYSA-N
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Description

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a benzene ring, which is further substituted with an amino group (-NH2) and a methoxy group (-OCH3)

Scientific Research Applications

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the Suzuki–Miyaura cross-coupling reaction due to its stability, ease of preparation, and environmentally benign nature .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Pharmacokinetics

The compound’s stability and ease of preparation suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of carbon skeletons .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known to be exceptionally mild and tolerant to various functional groups . This suggests that the compound’s action may be robust to a variety of environmental conditions.

Safety and Hazards

The safety data sheet for a related compound, “N-(2-Carboxyphenyl)glycine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of N-heterocyclic carboxylate ligands, such as “2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid”, in the construction of MOFs for proton conduction research, suggests potential future directions in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-azidobenzoic acid with appropriate reagents under specific conditions. For instance, the photolysis of 2-azidobenzoic acid in the presence of weak bases such as acetates of alkali or alkaline earth metals can lead to the formation of the desired compound . The reaction typically occurs in an aqueous-organic medium under irradiation, resulting in the rearrangement of the azide group to form the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Carboxyphenyl)amino)-6-formylnicotinic acid: This compound has a similar structure but with a formyl group (-CHO) instead of a methoxy group.

    2-((2-Carboxyphenyl)amino)-4-methoxybenzoic acid: Similar to the target compound but with the methoxy group in a different position on the benzene ring.

Uniqueness

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the carboxyl, amino, and methoxy groups in this particular arrangement provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(2-carboxyanilino)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-21-12-8-4-6-10(15(19)20)13(12)16-11-7-3-2-5-9(11)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEZEKVCLYBJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1NC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652318
Record name 2-(2-Carboxyanilino)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88377-32-6
Record name 2-(2-Carboxyanilino)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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